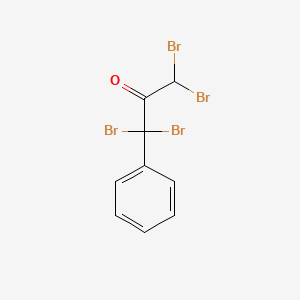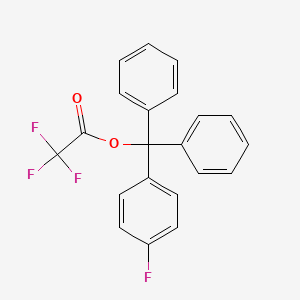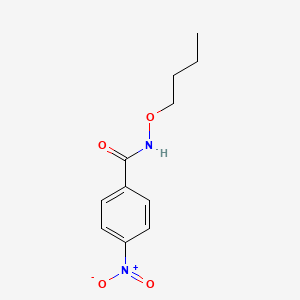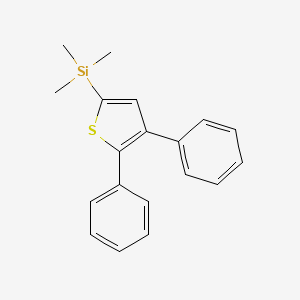
(4,5-Diphenylthiophen-2-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Diphenylthiophen-2-yl)(trimethyl)silane: is an organosilicon compound characterized by the presence of a thiophene ring substituted with two phenyl groups and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diphenylthiophen-2-yl)(trimethyl)silane typically involves the reaction of 4,5-diphenylthiophene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions: (4,5-Diphenylthiophen-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
Chemistry: (4,5-Diphenylthiophen-2-yl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique electronic and optical properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and as a component in coatings and adhesives due to its stability and reactivity .
作用机制
The mechanism of action of (4,5-Diphenylthiophen-2-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can stabilize intermediates through hyperconjugation and facilitate the formation of new bonds. The thiophene ring and phenyl groups also contribute to the compound’s reactivity by providing sites for electrophilic and nucleophilic attacks .
相似化合物的比较
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor manufacturing.
Phenyltrimethylsilane: Similar to (4,5-Diphenylthiophen-2-yl)(trimethyl)silane but lacks the thiophene ring.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness: this compound is unique due to the combination of the thiophene ring, phenyl groups, and trimethylsilyl group. This combination imparts distinct electronic properties and reactivity, making it valuable in the synthesis of advanced materials and in various chemical transformations .
属性
CAS 编号 |
90298-06-9 |
|---|---|
分子式 |
C19H20SSi |
分子量 |
308.5 g/mol |
IUPAC 名称 |
(4,5-diphenylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C19H20SSi/c1-21(2,3)18-14-17(15-10-6-4-7-11-15)19(20-18)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI 键 |
JLMKNYPNIUOHMR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



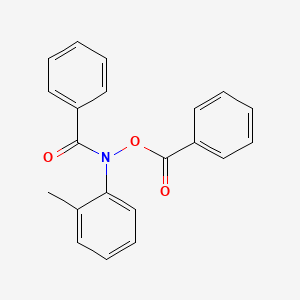
![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
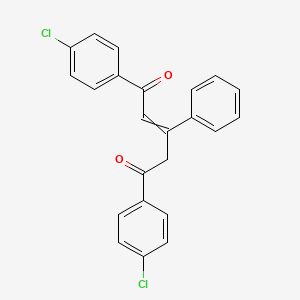
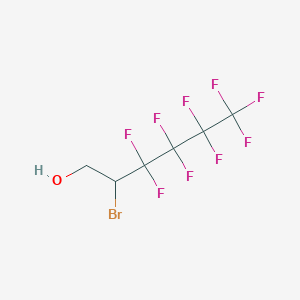

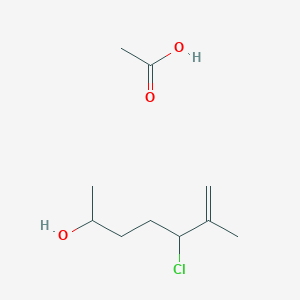
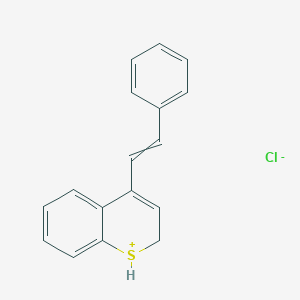
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
